![molecular formula C23H21F2N7O2S B2960214 (2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-08-3](/img/structure/B2960214.png)
(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21F2N7O2S and its molecular weight is 497.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-((difluoromethyl)thio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the molecular formula C23H21F2N7O2S, is a complex molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves the difluoromethylation of phenolic and thiophenolic substrates. The process typically employs difluorocarbene generated in situ, which reacts with phenoxides to yield difluoromethylated products. This method has been shown to produce good yields under mild conditions, which is advantageous for further functionalization and biological testing .
Table 1: Structural Properties
Property | Value |
---|---|
Molecular Formula | C23H21F2N7O2S |
Molecular Weight | 497.5 g/mol |
CAS Number | 920184-08-3 |
SMILES | COc1ccc(-n2nnc3c(N4CCN(C(=O)c5ccccc5SC(F)F)CC4)ncnc32)cc1 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors . Notably, the presence of the triazole moiety enhances binding affinity to enzymes such as aromatase , cholinesterase , and carbonic anhydrase . The triazole fragment is known for forming hydrogen bonds with active sites of enzymes, facilitating effective inhibition.
2.2 Pharmacological Effects
Research indicates that derivatives containing the triazolo-pyrimidine structure exhibit significant effects on various biological pathways:
- Glycogen Synthase Kinase-3 (GSK-3) : Compounds similar to this structure have shown inhibitory effects on GSK-3, which is crucial in regulating glucose metabolism .
- GPR119 Agonism : Some derivatives have been identified as potent agonists for the GPR119 receptor, which plays a role in insulin secretion and glucose homeostasis .
3. Case Studies and Experimental Findings
Several studies have investigated the biological potential of compounds related to this compound.
Case Study 1: GPR119 Activation
In vitro studies demonstrated that derivatives activated GPR119 in human embryonic kidney cells (HEK293), leading to increased levels of insulin and glucagon-like peptide 1 (GLP-1). This suggests potential applications in treating Type 2 Diabetes Mellitus (T2DM) .
Case Study 2: Enzyme Inhibition
A series of enzyme inhibition assays revealed that compounds with similar structures inhibited cholinesterase and lipase effectively. For instance, a derivative demonstrated an IC50 value of approximately 50 µM against cholinesterase .
4. Conclusion
The compound this compound exhibits promising biological activities through various mechanisms including enzyme inhibition and receptor modulation. Its structural features contribute significantly to its pharmacological profile, making it a candidate for further development in therapeutic applications.
Propriétés
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N7O2S/c1-34-16-8-6-15(7-9-16)32-21-19(28-29-32)20(26-14-27-21)30-10-12-31(13-11-30)22(33)17-4-2-3-5-18(17)35-23(24)25/h2-9,14,23H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJXOACSGMFFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.